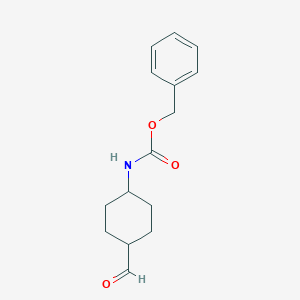

Benzyl 4-formylcyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

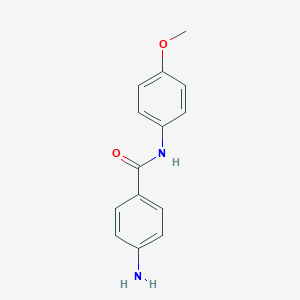

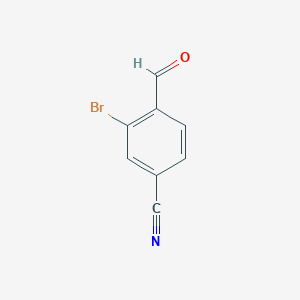

Benzyl 4-formylcyclohexylcarbamate is a chemical compound with potential implications in various fields of research and industry. It has an empirical formula of C15H19NO3 and a molecular weight of 261.32 .

Molecular Structure Analysis

The molecular structure of Benzyl 4-formylcyclohexylcarbamate can be represented by the SMILES stringO=C(OCC1=CC=CC=C1)NC@HCC[C@H]2C([H])=O . The InChI representation is 1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)/t12-,14+ . Physical And Chemical Properties Analysis

Benzyl 4-formylcyclohexylcarbamate is a solid . More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique

Enantioselective Synthesis

Benzyl 4-formylcyclohexylcarbamate serves as an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists. The synthesis process is highlighted by an iodolactamization step, which plays a critical role in achieving the desired functionalization and stereochemistry of the compound (Campbell et al., 2009).

Stereospecific Nickel-Catalyzed Cross-Coupling

In the realm of organic synthesis, the compound has been used to explore stereospecific nickel-catalyzed cross-coupling reactions. These reactions demonstrate selective inversion or retention at the electrophilic carbon, which is determined by the nature of the ligand used in the process (Harris et al., 2013).

NMR Powder Crystallography

The compound has also found application in the field of NMR powder crystallography, particularly in the determination of the crystal structure of form 4 of a specific drug molecule. This represents a pioneering example of NMR crystal structure determination for a molecular compound of previously unknown structure, thereby showcasing its utility in advanced analytical chemistry (Baias et al., 2013).

Antibacterial Agents

Research into antibacterial agents has led to the evaluation of (3‐benzyl‐5‐hydroxyphenyl)carbamates, where compounds derived from similar structures have shown potent inhibitory activity against sensitive and drug‐resistant Gram-positive bacteria. These findings underscore the potential of benzyl carbamates as scaffolds for developing new antibacterial drugs (Liang et al., 2020).

Antitrypanosomal Activities

Compounds structurally related to Benzyl 4-formylcyclohexylcarbamate have been studied for their antitrypanosomal activities. Notably, benzyl isothiocyanate and thiocarbamate glycosides isolated from Moringa peregrina exhibited in vitro activity against Trypanosoma brucei rhodesiense. These compounds open avenues for the development of novel antitrypanosomal drugs (Ayyari et al., 2013).

Antibiotic and Anticancer Applications

Benzyl-substituted metallocarbene compounds, including those structurally related to Benzyl 4-formylcyclohexylcarbamate, have shown promise as antibiotic and antitumor drugs. These compounds, especially when combined with transition metals like Ag, Au, Cu, and Ru, exhibit significant antibacterial and anticancer activities, suggesting their potential as novel drug candidates (Hackenberg & Tacke, 2014).

Safety And Hazards

Benzyl 4-formylcyclohexylcarbamate is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the following precautionary statements: P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) . It should be stored in a well-ventilated place and kept in a tightly closed container .

Propriétés

IUPAC Name |

benzyl N-(4-formylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRQISQWQDGSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619359 |

Source

|

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-formylcyclohexylcarbamate | |

CAS RN |

170737-41-4 |

Source

|

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)